![molecular formula C14H17ClN2O3S B2660895 N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide CAS No. 2361691-40-7](/img/structure/B2660895.png)
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound that features a morpholine ring, a thiophene ring, and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Morpholine Ring Formation: The morpholine ring is usually synthesized via the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reactions: The thiophene and morpholine rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the intermediate compound with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
相似化合物的比较
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
- Thiophene-based analogs
Uniqueness
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide is unique due to its combination of a thiophene ring, a morpholine ring, and an amide linkage. This combination provides a unique set of chemical and physical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[3-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-2-13(18)16-6-5-14(19)17-7-8-20-10(9-17)11-3-4-12(15)21-11/h2-4,10H,1,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPRSNZWURPESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCOC(C1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
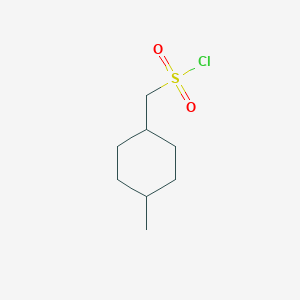
![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)
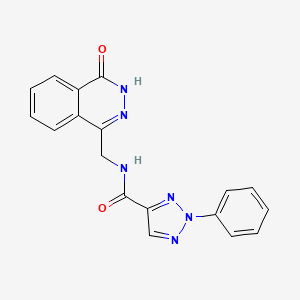
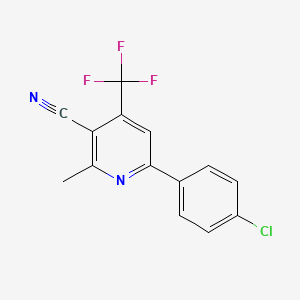
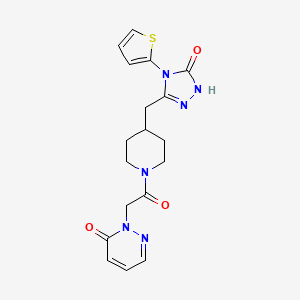
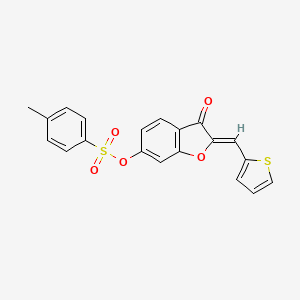
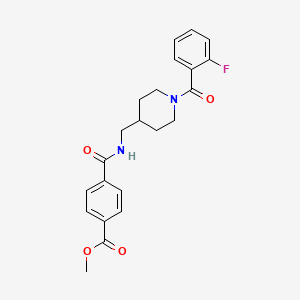
![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2660827.png)

![2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2660829.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2660830.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2660831.png)
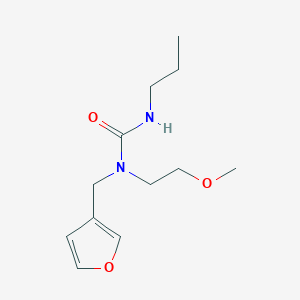
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2660834.png)
